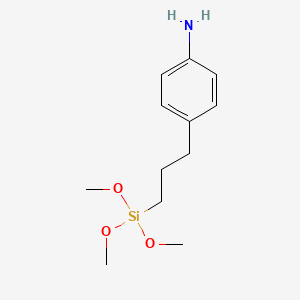
1-(4-Chlorobenzyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 4-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where naphthalene reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating advanced techniques for catalyst recovery and recycling to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products include 4-chlorobenzyl naphthoic acid or 4-chlorobenzyl naphthone.
Reduction: Products include 4-chlorobenzyl naphthalene derivatives with reduced aromatic rings.
Substitution: Products vary depending on the substituent introduced, such as 4-chlorobenzyl nitronaphthalene or 4-chlorobenzyl bromonaphthalene.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Chlorobenzyl)naphthalene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring and the benzyl group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions, as well as its interaction with catalysts and other reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylbenzyl)naphthalene: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-Bromobenzyl)naphthalene: Similar structure but with a bromine atom instead of a chlorine atom.
1-(4-Nitrobenzyl)naphthalene: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
1-(4-Chlorobenzyl)naphthalene is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and physical properties. The chlorine atom’s electron-withdrawing nature can affect the compound’s behavior in various chemical reactions, making it distinct from its methyl, bromine, or nitro-substituted counterparts.
Propriétés
Formule moléculaire |
C17H13Cl |
|---|---|
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13Cl/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-11H,12H2 |
Clé InChI |
LQSUHLTZOMISPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)

![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)


